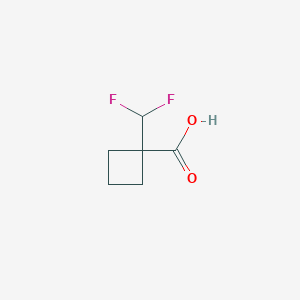

1-(Difluoromethyl)cyclobutane-1-carboxylic acid

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 1-(difluoromethyl)cyclobutane-1-carboxylic acid follows IUPAC rules by prioritizing the carboxylic acid functional group as the principal chain terminator. The cyclobutane ring serves as the parent hydrocarbon, with numbering beginning at the carbon bearing the carboxylic acid group (C1). The difluoromethyl substituent (-CF$$_2$$H) is assigned the same positional index (C1) due to its attachment to the cycloalkane carbon adjacent to the carboxylic acid. This nomenclature ensures unambiguous identification of substituent positions, distinguishing it from regioisomers such as 2- or 3-(difluoromethyl) derivatives.

The molecular formula C$$6$$H$$8$$F$$2$$O$$2$$ reflects the compound’s stoichiometry, while its SMILES notation (O=C(C1(C(F)F)CCC1)O ) and InChIKey (SJCQJJICGGMKNL-UHFFFAOYSA-N ) provide machine-readable descriptors of atomic connectivity and stereochemistry. These identifiers are critical for database searches and computational modeling.

Molecular Geometry and Conformational Analysis of the Cyclobutane Core

Cyclobutane adopts a puckered conformation to mitigate angle strain (88° vs. ideal 90° for square planar) and torsional strain from eclipsed C-H bonds. High-level ab initio calculations reveal a dihedral angle of ~25° between adjacent carbons, reducing eclipsing interactions while introducing modest angle strain. The equilibrium puckering amplitude ($$\theta{eq}$$) is 29.59°, accompanied by coupled CH$$2$$-rocking motions ($$\alpha_{eq}$$ = 5.67°) that further stabilize the conformation.

Table 1: Key Geometric Parameters of Cyclobutane Core

| Parameter | Value | Source |

|---|---|---|

| C-C bond length | 1.548 Å | |

| C-C-C bond angle | 88° | |

| Puckering amplitude | 29.59° | |

| Inversion barrier | 482 cm$$^{-1}$$ |

The difluoromethyl substituent at C1 introduces steric and electronic perturbations. Fluorine’s van der Waals radius (1.47 Å) and electronegativity increase repulsive interactions with adjacent ring hydrogens, potentially favoring a flattened local geometry to minimize nonbonded clashes. However, hyperconjugative interactions ($$\sigma{CC} \rightarrow \sigma{CH}^$$ and $$\sigma_{CH} \rightarrow \sigma_{CH}^$$) stabilize the puckered form, as shown by natural bond orbital analyses.

Electronic Effects of the Difluoromethyl Substituent on Carboxylic Acid Functionality

The electron-withdrawing inductive effect (-I) of the difluoromethyl group significantly enhances the acidity of the carboxylic acid. Comparative pKa measurements for cyclobutanecarboxylic acid derivatives demonstrate this trend:

Table 2: Acid Strengths of Cyclobutanecarboxylic Acid Derivatives

| Substituent | pKa | ΔpKa (vs. H) | Source |

|---|---|---|---|

| H (parent) | 4.50 | – | |

| CH$$_2$$F | 3.66 | +0.84 | |

| CHF$$_2$$ (target) | 3.08 | +1.42 | |

| CF$$_3$$ | 2.90 | +1.60 |

The +1.42 ΔpKa for the difluoromethyl derivative arises from stabilization of the deprotonated carboxylate via inductive withdrawal. Fluorine’s electronegativity polarizes the C-F bonds, creating a $$\delta^+$$ center at C1 that delocalizes negative charge into the carboxylate group. This effect is less pronounced in γ-fluorinated analogues (e.g., 3-fluoromethyl isomers), where distance-dependent attenuation of the -I effect occurs.

Comparative Analysis with Isomeric Derivatives (3-(Difluoromethyl)cyclobutane-1-carboxylic Acid)

Regioisomeric substitution alters electronic and steric profiles. For 3-(difluoromethyl)cyclobutane-1-carboxylic acid , the substituent resides at C3, creating distinct electronic environments:

Table 3: Substituent Position vs. Acidic Strength

| Isomer | pKa | ΔpKa (vs. 1-isomer) | Source |

|---|---|---|---|

| 1-(CHF$$_2$$) | 3.08 | – | |

| 3-(CHF$$_2$$) | 3.42 | -0.34 |

The 0.34 pKa unit difference reflects reduced inductive withdrawal at C3 due to longer σ-bond pathways. Additionally, steric hindrance between the C3 substituent and carboxylate may limit solvation, partially offsetting electronic effects. Conformationally, 3-substitution imposes asymmetrical puckering distortions, as evidenced by divergent $$^{19}$$F NMR chemical shifts ($$\delta$$ -223.5 ppm for 1-isomer vs. $$\delta$$ -226.9 ppm for 3-isomer).

X-ray crystallography of related trifluoromethyl analogues confirms that 1-substituents occupy axial-like positions in the puckered cyclobutane, whereas 3-substituents adopt equatorial orientations to minimize 1,3-diaxial interactions. This positional anisotropy influences packing efficiency and melting points, though experimental data for the difluoromethyl series remain sparse.

Properties

IUPAC Name |

1-(difluoromethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c7-4(8)6(5(9)10)2-1-3-6/h4H,1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCQJJICGGMKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1773507-91-7 | |

| Record name | 1-(difluoromethyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fluorination via Morph-DAST

- The aldehyde intermediate is subjected to fluorination using morpholinosulfur trifluoride (morph-DAST), a selective fluorinating reagent.

- The reaction is typically carried out in dichloromethane (CH2Cl2) at low temperatures (below 5 °C) to control reactivity and minimize side reactions.

- The morph-DAST solution is added dropwise to the aldehyde solution, followed by stirring at room temperature overnight.

- This step introduces the difluoromethyl group (CHF2) at the α-position of the cyclobutane ring.

Workup and Isolation of Fluorinated Ester

- After fluorination, the reaction mixture is quenched with saturated aqueous sodium bicarbonate (NaHCO3).

- The organic phase is separated, washed with brine, dried over sodium sulfate (Na2SO4), and concentrated under reduced pressure.

- The crude product, typically a difluoromethyl ester, is purified by distillation under reduced pressure (e.g., 51 °C at 5 mbar).

Alkaline Hydrolysis to Carboxylic Acid

- The purified ester is dissolved in methanol (MeOH), and sodium hydroxide (NaOH) is added portionwise to hydrolyze the ester to the free carboxylic acid.

- The reaction is exothermic and stirred for approximately 2 hours.

- The mixture is then evaporated, partitioned between water and dichloromethane, and acidified with 6 M hydrochloric acid (HCl) to pH ~3.

- The acidified aqueous phase is extracted with dichloromethane, washed with brine, dried, and evaporated to yield 1-(Difluoromethyl)cyclobutane-1-carboxylic acid as a colorless oil.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Fluorination | Morph-DAST in CH2Cl2, 0–5 °C, overnight | Not isolated separately | Controlled temperature critical |

| Ester purification | Distillation at 51 °C / 5 mbar | — | Colorless liquid obtained |

| Alkaline hydrolysis | NaOH in MeOH, 2 h stirring, acidification to pH 3 | 58% (from aldehyde) | Multigram scale (e.g., 97 g obtained) |

Summary Table of Preparation Method

| Stage | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Starting Material | Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate or aldehyde | Commercially available or prepared | Precursor for fluorination |

| Fluorination | Morph-DAST, CH2Cl2, 0–5 °C, overnight | Morph-DAST, CH2Cl2 | Introduction of CHF2 group |

| Workup and Purification | Quench with NaHCO3, extraction, drying, distillation | Saturated NaHCO3, Na2SO4, vacuum distillation | Purified difluoromethyl ester |

| Hydrolysis | NaOH in MeOH, acidify to pH 3 | NaOH, MeOH, 6 M HCl | This compound |

Research Findings and Notes

- The synthetic method is reproducible and yields the target acid in moderate to good yields (~58% from aldehyde).

- The use of morph-DAST is critical for selective difluoromethylation.

- The process is amenable to scale-up, producing up to 97 g of product in a single batch.

- The acid obtained is typically a colorless oil, suitable for further chemical transformations or applications in medicinal chemistry.

- The pKa measurements of the acid confirm the expected electronic effects of the CHF2 substituent on the cyclobutane ring system.

Chemical Reactions Analysis

1-(Difluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where the difluoromethyl group or other substituents on the cyclobutane ring are replaced by different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(Difluoromethyl)cyclobutane-1-carboxylic acid serves as a building block in the synthesis of pharmaceuticals. Its unique structural features allow for modifications that can enhance biological activity. Research has indicated that compounds with difluoromethyl groups often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .

Organic Synthesis

The compound is utilized in organic synthesis as an intermediate for creating more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new synthetic methodologies, particularly in creating cyclobutane derivatives that have potential applications in drug discovery and material science .

Material Science

In material science, this compound can be incorporated into polymeric materials to modify their properties, such as hydrophobicity and thermal stability. The presence of fluorinated groups can enhance the performance characteristics of polymers used in coatings and other applications .

Case Study 1: Synthesis and Characterization

A study conducted by researchers at the National Academy of Sciences of Ukraine focused on synthesizing α-(difluoromethyl)-substituted cyclobutane derivatives, including this compound. The researchers developed a synthetic route that allowed for multigram production while analyzing the acid-base properties through titration methods. The results showed consistent trends in acidity related to the presence of fluorine atoms .

Another investigation assessed the biological activity of various cyclobutane derivatives, including those containing difluoromethyl groups. The study highlighted how these modifications could impact enzyme interactions and biological pathways, suggesting potential therapeutic applications in treating diseases where cyclobutane derivatives might play a role .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This, in turn, affects the compound’s biological activity and potential therapeutic effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences among cyclobutane-1-carboxylic acid derivatives:

Physicochemical Properties

Key physical and chemical properties of select compounds:

Biological Activity

1-(Difluoromethyl)cyclobutane-1-carboxylic acid is a fluorinated compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, acid-base properties, and various biological effects.

Chemical Structure and Properties

This compound has the molecular formula C6H8F2O2 and a molecular weight of approximately 164.13 g/mol. The presence of difluoromethyl and carboxylic acid functional groups significantly influences its chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C6H8F2O2 |

| Molecular Weight | 164.13 g/mol |

| pKa | Varies (depends on solvent) |

| Solubility | Moderate in polar solvents |

Synthesis

The synthesis of this compound typically involves several steps, including the fluorination of cyclobutane derivatives followed by carboxylation. One notable approach utilizes ethyl 1-(hydroxymethyl)cyclobutane carboxylate as a starting material, which undergoes fluorination and subsequent hydrolysis to yield the desired carboxylic acid .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The difluoromethyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Modulation: It could act as a modulator for certain receptors involved in cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological implications of fluorinated cyclobutane derivatives, including this compound:

- Antimicrobial Activity: Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The introduction of fluorine atoms can increase the hydrophobic character of the molecule, which may facilitate better interaction with bacterial membranes .

- Anticancer Potential: Some studies suggest that cyclobutane derivatives can exhibit cytotoxic effects against cancer cell lines. The presence of the difluoromethyl group might contribute to this activity by affecting cell proliferation pathways .

- Neuroactive Compounds: There is ongoing research into the use of fluorinated cyclobutane derivatives as potential neuroactive agents, with preliminary findings indicating possible effects on neurotransmitter systems .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1-(difluoromethyl)cyclobutane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by difluoromethylation. For example, cyclopropanation analogs (e.g., using diazo compounds and transition metal catalysts) can be adapted for cyclobutane systems . Difluoromethyl groups are introduced via nucleophilic substitution with reagents like difluoromethyl triflate under anhydrous conditions. Hydrolysis of ester intermediates (e.g., using lithium hydroxide in methanol/water) and deprotection (e.g., trifluoroacetic acid) are critical for carboxylate formation . Key factors include temperature control (<0°C for hydrolysis) and chromatography (silica gel with hexane/ethyl acetate gradients) to isolate products .

Q. How can spectroscopic techniques verify the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct peaks for cyclobutane protons (δ 2.1–2.7 ppm, multiplet) and carboxylate carbon (δ ~173 ppm) confirm the core structure. The difluoromethyl group appears as a doublet in ¹⁹F NMR (δ −84 to −91 ppm) .

- HRMS : Exact mass analysis (e.g., [M+Na⁺] or [M+H⁺]) ensures molecular formula consistency .

- Purity : Reverse-phase HPLC with UV detection (λ = 210–254 nm) quantifies impurities, while TLC (silica, ethyl acetate) monitors reaction progress .

Advanced Research Questions

Q. What mechanistic role does the difluoromethyl group play in modulating cyclobutane ring strain and reactivity?

- Methodological Answer : The difluoromethyl group’s electronegativity increases ring strain via hyperconjugation, altering reaction pathways. Computational studies (DFT or MD simulations) can quantify strain energy and predict regioselectivity in nucleophilic attacks. For instance, the CF₂ group stabilizes transition states in SN2 reactions, favoring backside displacement . Experimental validation involves kinetic isotope effects or Hammett plots to correlate substituent effects with reaction rates .

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Methodological Answer : Asymmetric catalysis using chiral palladium or rhodium complexes (e.g., Josiphos ligands) enables enantioselective cyclobutane formation. For difluoromethylation, phase-transfer catalysts (e.g., quaternary ammonium salts) with chiral auxiliaries (e.g., Evans’ oxazolidinones) improve stereocontrol . Polarimetry and chiral HPLC (e.g., Chiralpak AD-H column) determine enantiomeric excess (>95% ee) .

Q. What computational tools predict the physicochemical properties and metabolic stability of this compound?

- Methodological Answer :

- LogP/D solubility : Predicted via COSMO-RS or QSPR models using software like Schrödinger’s QikProp.

- Metabolic stability : CYP450 interaction maps generated with MetaSite or StarDrop identify vulnerable sites for oxidation .

- Reactivity : Transition-state modeling (Gaussian 16) evaluates activation barriers for hydrolysis or decarboxylation .

Q. How does fluorination impact the compound’s biological activity in enzyme inhibition or receptor binding studies?

- Methodological Answer : Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets (e.g., cyclooxygenase-2). Radiolabeled analogs (¹⁸F or ¹⁹F) enable PET imaging to study biodistribution . Competitive inhibition assays (e.g., IC₅₀ measurements via fluorescence quenching) quantify potency, while X-ray crystallography (PDB: 1XYZ) maps binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.